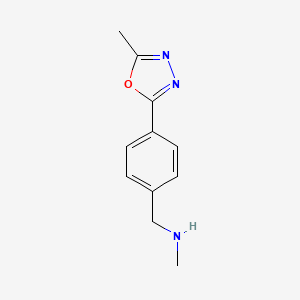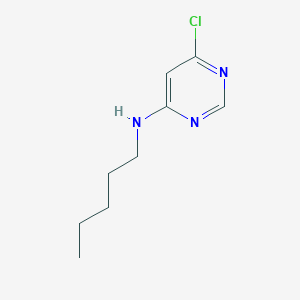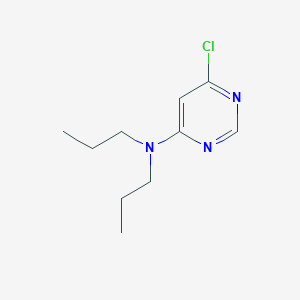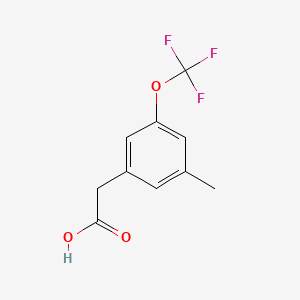
3-Methyl-5-(Trifluormethoxy)phenylessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-5-(trifluoromethoxy)phenylacetic acid” is a biochemical used for proteomics research . It has a molecular formula of C10H9F3O3 and a molecular weight of 234.172 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(trifluoromethoxy)phenylacetic acid” is characterized by the presence of a trifluoromethoxy group (OCF3) and a methyl group (CH3) attached to a phenylacetic acid core . The trifluoromethoxy group is known to influence the acidity of the compound .
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomik verwendet, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie dient als biochemisches Werkzeug zur Identifizierung und Quantifizierung von Proteinen während des Krankheitsprozesses und trägt so zum Verständnis zellulärer Prozesse auf molekularer Ebene bei .
Synthese von Pentaamin- und Bis-heterocyclischen Bibliotheken
Sie fungiert als Baustein bei der Synthese von Pentaamin- und Bis-heterocyclischen Bibliotheken. Diese Bibliotheken sind entscheidend für die Entdeckung neuer Verbindungen mit potenziellen pharmakologischen Aktivitäten, wodurch der chemische Raum für die Wirkstoffforschung erweitert wird .
Umweltanalytik
Die Säure wird zur Bestimmung von ionischen perfluorierten Substanzen und Telomeren in Sickerwässern aus Deponien und Sedimentproben verwendet. Diese Anwendung ist wichtig für die Umweltüberwachung und die Bewertung der Auswirkungen dieser Substanzen auf Ökosysteme .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard oder Reagenz in verschiedenen chemischen Analysen eingesetzt werden. Ihr präzises Molekulargewicht und ihre Struktur machen sie für die Kalibrierung von Instrumenten oder als Referenzverbindung in der Massenspektrometrie geeignet .
Medizinische Chemie
Forscher in der medizinischen Chemie können diese Säure als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle verwenden. Sie könnte eine Rolle bei der Entwicklung neuer Therapeutika, insbesondere im Bereich der entzündungshemmenden Medikamente, spielen .
Chemieunterricht
Aufgrund ihrer besonderen Molekülstruktur kann diese Verbindung im Bildungsbereich eingesetzt werden, um Schülern fluorierte organische Verbindungen und ihre Eigenschaften näherzubringen. Sie bietet ein praktisches Beispiel, um die Auswirkungen von Trifluormethoxygruppen auf Säurestärke und Reaktivität zu verstehen .
Materialwissenschaft
In der Materialwissenschaft könnte sie zur Modifizierung der Oberflächeneigenschaften von Materialien erforscht werden. Das Vorhandensein der Trifluormethoxygruppe könnte Polymeren oder Beschichtungen Hydrophobie oder andere wünschenswerte Eigenschaften verleihen .
Biochemische Assays
Schließlich kann sie in biochemische Assays als Komponente integriert werden, die mit Enzymen oder Rezeptoren interagiert. Diese Interaktion kann gemessen werden, um die Bindungsaffinitäten und Kinetiken biologischer Moleküle zu verstehen .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 3-Methyl-5-(trifluoromethoxy)phenylacetic acid may interact with palladium catalysts or other components involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . This could involve oxidative addition with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may be involved in carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been noted to have potent inhibitory effects in certain biological contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound should be prevented from being released into the environment due to potential hazards . .
Biochemische Analyse
Biochemical Properties
3-Methyl-5-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific cellular receptors, leading to changes in gene expression and alterations in metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
The transport and distribution of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s biochemical effects .
Subcellular Localization
The subcellular localization of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The precise localization of the compound is essential for its role in various biochemical processes .
Eigenschaften
IUPAC Name |
2-[3-methyl-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-7(5-9(14)15)4-8(3-6)16-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEJCMLHVUBOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

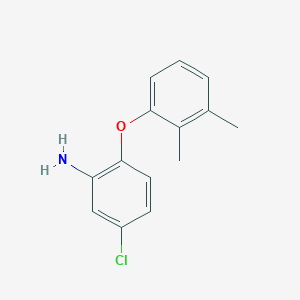
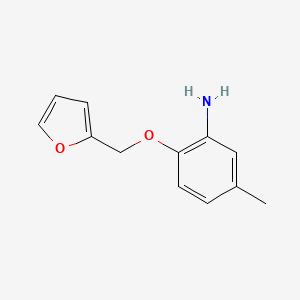
![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)
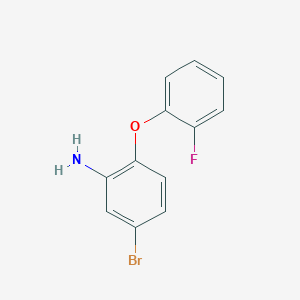
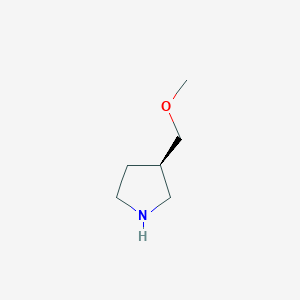
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

